molecular formula C14H5F4N5O4S B166480 Satfpt CAS No. 131238-06-7

Satfpt

Cat. No.: B166480
CAS No.: 131238-06-7
M. Wt: 415.28 g/mol
InChI Key: OEIRWCMNZGTFEM-UHFFFAOYSA-N
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Description

Satfpt is a chemical compound known for its unique structure and reactivity. It is often used in various scientific research applications due to its ability to form strong covalent bonds with biomolecules. This compound is particularly valuable in the fields of chemistry, biology, and medicine for its role in bioconjugation and crosslinking reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Satfpt typically involves multiple steps. One common method includes the reaction of 4-azido-2,3,5,6-tetrafluorobenzoic acid with thiazole-4-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with N-hydroxysuccinimide (NHS) to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The use of automated reactors and purification systems is common to streamline the production process and maintain consistency.

Chemical Reactions Analysis

Types of Reactions

Satfpt undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.

    Hydrolysis: The succinimidyl ester group can be hydrolyzed under basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

    Copper Catalysts: Often used in cycloaddition reactions to facilitate the formation of triazoles.

    Basic Conditions: Such as sodium hydroxide, are used for hydrolysis reactions.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amides and Thioesters: Formed from substitution reactions with amines and thiols, respectively.

Scientific Research Applications

Satfpt is widely used in scientific research for its ability to form stable covalent bonds with biomolecules. Some key applications include:

    Bioconjugation: Used to attach fluorescent labels or other probes to proteins, nucleic acids, and other biomolecules.

    Crosslinking: Employed in the formation of crosslinked networks in hydrogels and other polymeric materials.

    Drug Delivery: Utilized in the development of targeted drug delivery systems by conjugating drugs to specific biomolecules.

    Immunoassays: Used in the preparation of conjugates for immunoassays and other diagnostic applications.

Mechanism of Action

The mechanism of action of Satfpt involves the formation of covalent bonds with nucleophilic groups on biomolecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, while the azido group can participate in cycloaddition reactions to form triazoles. These reactions enable the compound to effectively label or crosslink biomolecules, facilitating various biochemical and biophysical studies .

Comparison with Similar Compounds

Similar Compounds

    Succinimidyl 4-azido-2,3,5,6-tetrafluorobenzoate: Similar in structure but lacks the thiazole ring.

    Succinimidyl 4-azidobenzoate: Similar but without the fluorine atoms and thiazole ring.

Uniqueness

Satfpt is unique due to the presence of both the azido and thiazole groups, which provide additional reactivity and versatility in bioconjugation and crosslinking applications. The tetrafluorophenyl group enhances the compound’s stability and reactivity compared to non-fluorinated analogs .

Properties

CAS No.

131238-06-7

Molecular Formula

C14H5F4N5O4S

Molecular Weight

415.28 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(4-azido-2,3,5,6-tetrafluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H5F4N5O4S/c15-8-7(9(16)11(18)12(10(8)17)21-22-19)13-20-4(3-28-13)14(26)27-23-5(24)1-2-6(23)25/h3H,1-2H2

InChI Key

OEIRWCMNZGTFEM-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F

131238-06-7

Synonyms

SATFPT
succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate

Origin of Product

United States

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